
N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide, commonly referred to as BMS-582949, is a selective and potent inhibitor of the protein tyrosine kinase 5 (PTK5). PTK5 is a non-receptor tyrosine kinase that is involved in many cellular processes, including cell adhesion, migration, and proliferation. BMS-582949 has gained attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer and inflammatory disorders.
Mechanism of Action
BMS-582949 inhibits the activity of N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide by binding to its kinase domain. N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide is involved in many cellular processes, including cell adhesion, migration, and proliferation. By inhibiting N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide, BMS-582949 can disrupt these processes and inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have significant effects on the cellular processes involved in cancer and inflammation. In cancer cells, BMS-582949 inhibits cell proliferation and induces apoptosis, leading to the death of cancer cells. Inflammatory cells, such as macrophages, are also affected by BMS-582949, leading to a decrease in the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
BMS-582949 has many advantages for lab experiments, including its selectivity and potency as a N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide inhibitor. However, its limitations include its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are many potential future directions for the study of BMS-582949. One potential area of research is the development of more effective delivery methods to overcome its low solubility in water. Additionally, further studies could investigate the potential therapeutic applications of BMS-582949 in other diseases beyond cancer and inflammation. Finally, the development of more selective and potent N-2-biphenylyl-3-(1-pyrrolidinylsulfonyl)benzamide inhibitors could lead to even more effective treatments for cancer and inflammatory disorders.
Synthesis Methods
BMS-582949 can be synthesized through a multi-step process involving the condensation of various reagents. The synthesis process involves the reaction of 2-bromobiphenyl with pyrrolidine, followed by the reaction with benzenesulfonyl chloride. The resulting compound is then reacted with 3-aminobenzamide to yield the final product, BMS-582949.
Scientific Research Applications
BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, BMS-582949 has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders such as rheumatoid arthritis.
properties
IUPAC Name |
N-(2-phenylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c26-23(24-22-14-5-4-13-21(22)18-9-2-1-3-10-18)19-11-8-12-20(17-19)29(27,28)25-15-6-7-16-25/h1-5,8-14,17H,6-7,15-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVIVKPYSFAAJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5832654.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5832663.png)

![ethyl 2-methyl-5-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B5832675.png)
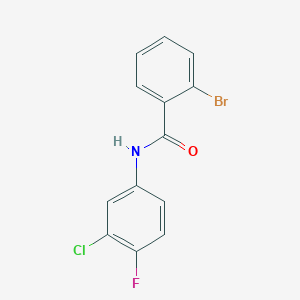

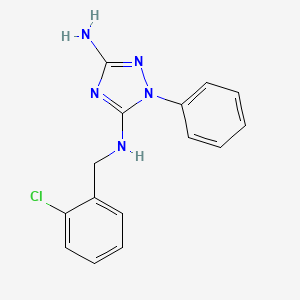
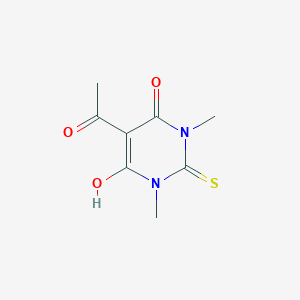

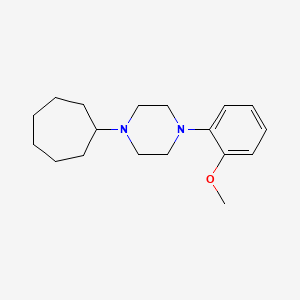
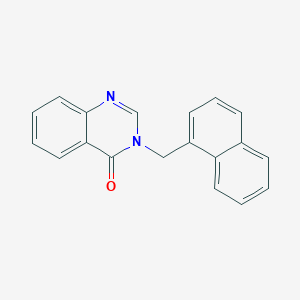
![4,5-dimethyl-2-{[3-(trifluoromethyl)benzyl]thio}-1H-benzimidazole](/img/structure/B5832734.png)
amino]benzamide](/img/structure/B5832741.png)
![2,2,2-trichloro-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5832749.png)